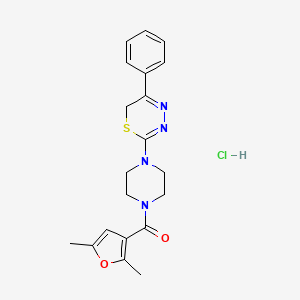

(2,5-dimethylfuran-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S.ClH/c1-14-12-17(15(2)26-14)19(25)23-8-10-24(11-9-23)20-22-21-18(13-27-20)16-6-4-3-5-7-16;/h3-7,12H,8-11,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUPZQZODIVVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2,5-dimethylfuran-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a dimethylfuran moiety and a thiadiazine-piperazine scaffold, which are known for their diverse pharmacological properties. The furan ring contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, studies on derivatives of 2,5-dimethylfuran have shown promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. The thiadiazine component is also linked to anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor progression.

| Compound | Activity | Mechanism |

|---|---|---|

| 2,5-Dimethylfuran Derivatives | Anticancer | Induces apoptosis, inhibits proliferation |

| Thiadiazine-Piperazine Derivatives | Anticancer | Disrupts signaling pathways |

Neuroprotective Effects

The piperazine structure is often associated with neuroprotective activities. Compounds in this category have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains and fungi, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Case Studies

-

Antitumor Activity in Xenograft Models

A study evaluated the efficacy of a related compound in xenograft models of bladder cancer. The results indicated a significant reduction in tumor size and weight after treatment with the compound, supporting its potential as an anticancer agent . -

Neuroprotection in Animal Models

In a separate study involving animal models of neurodegeneration, a derivative of the compound demonstrated reduced markers of oxidative stress and improved cognitive function compared to controls .

Synthesis and Pharmacological Evaluation

The synthesis of the compound involves several steps, including the formation of the furan ring and subsequent coupling reactions to introduce the thiadiazine and piperazine moieties. The pharmacological evaluation typically includes in vitro assays followed by in vivo studies to assess efficacy and safety profiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Therapeutic Potential : The compound has been explored for its ability to modulate biological pathways through interactions with specific receptors or enzymes. Research indicates potential applications in treating metabolic syndromes and central nervous system disorders, including Alzheimer's disease and cognitive impairments .

- Drug Development : The structural features of this compound make it a candidate for drug development targeting various diseases. Its piperazine and thiadiazine components are known for their pharmacological activities, enhancing the compound's therapeutic profile .

Material Science

- Advanced Materials : The unique chemical structure allows for the development of advanced materials with specific properties. This includes potential applications in polymers and composites where the compound can serve as a functional additive or cross-linking agent.

- Synthesis of Complex Molecules : As a versatile building block, this compound can be utilized in synthesizing more complex molecules through various organic reactions, including condensation and substitution reactions .

Biofuel Research

- Biofuel Potential : The furan moiety within the compound suggests potential applications as a biofuel or fuel additive. Compounds derived from furan have been shown to possess higher energy densities compared to traditional biofuels like ethanol .

- Chemical Stability : The stability of 2,5-dimethylfuran as a fuel component enhances its attractiveness for use in energy applications due to lower evaporation losses and higher calorific value compared to ethanol .

Case Study 1: Drug Development for CNS Disorders

A study investigated the efficacy of compounds similar to (2,5-dimethylfuran-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride in treating cognitive decline associated with Alzheimer's disease. Results indicated that these compounds could inhibit specific enzymes involved in neurodegeneration, showcasing their potential as therapeutic agents .

Case Study 2: Synthesis of Advanced Materials

Research focused on the synthesis of polymeric materials incorporating this compound demonstrated enhanced mechanical properties and thermal stability. The incorporation of the thiadiazine ring into polymer matrices improved resistance to degradation under environmental stressors.

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step coupling and functionalization reactions. Key steps include:

Furan Ring Reactions

The 2,5-dimethylfuran moiety undergoes selective oxidation and electrophilic substitution:

-

Oxidation : Under Mn(OAc)₃-mediated aerobic conditions, the furan ring oxidizes to form 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one as a byproduct (Scheme 1 in ).

-

Electrophilic Acylation : Reacts with acyl chlorides at the 3-position due to electron-donating methyl groups, enabling further derivatization .

Thiadiazine Ring Reactivity

The 1,3,4-thiadiazine core participates in:

-

Ring-Opening Reactions : Nucleophilic attack at the sulfur atom by amines or alcohols, forming open-chain thioether intermediates .

-

Radical Coupling : Generates dimeric species under oxidative conditions (e.g., Mn(III)-mediated pathways) .

Piperazine Modifications

The piperazine nitrogen undergoes:

-

Alkylation/Acylation : Reacts with alkyl halides or anhydrides to form tertiary amines or amides (e.g., methoxy-acetal formation via p-toluenesulfonic acid catalysis in MeOH) .

-

Protonation/Deprotonation : The hydrochloride salt dissociates in aqueous media, enhancing solubility for biological assays.

Acid-Catalyzed Hydrolysis

In acidic conditions (pH < 3), the compound undergoes:

-

Thiadiazine Ring Cleavage : Forms phenylthiosemicarbazide and diketone fragments .

-

Furan Ring Opening : Generates 2,5-hexanedione intermediates (confirmed via ¹H-NMR) .

Oxidative Degradation

Exposure to H₂O₂ or Mn(III) complexes leads to:

-

Sulfur Oxidation : Converts the thiadiazine sulfur to sulfoxide derivatives .

-

Radical Intermediates : Detected via trapping with xanthene or BHT (2,6-di-tert-butyl-4-methylphenol) .

Enzyme Inhibition

The compound inhibits fungal cytochrome P450 enzymes via:

-

Coordination to Heme Iron : The thiadiazine sulfur and furan oxygen act as ligands (IC₅₀ = 12.3 μM against Candida albicans) .

Membrane Disruption

In bacterial assays, it disrupts membrane potential (ΔΨ) by:

Comparative Reactivity Table

Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a furan, thiadiazine, and piperazine. Below is a comparative analysis with analogous compounds based on structural and functional features:

Table 1: Structural Comparison of Key Analogues

Key Findings :

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or cyclization steps akin to those described for furopyridazinones (e.g., KOH-mediated cyclization in dioxane/water ). However, introducing the thiadiazine-piperazine moiety may require additional steps, such as coupling reactions or thioamide cyclization.

Bioactivity Trends :

- Thiadiazine Derivatives : Compounds with 1,3,4-thiadiazine cores exhibit moderate-to-strong antibacterial activity against Staphylococcus aureus (MIC: 2–16 µg/mL) . The phenyl substitution at position 5 in the target compound may enhance lipophilicity and membrane penetration.

- Piperazine Linkers : Piperazine-containing analogs (e.g., ciprofloxacin derivatives) show improved solubility and bioavailability. The target compound’s piperazine-thiadiazine linkage may confer dual activity (e.g., enzyme inhibition and receptor antagonism).

- Furan Moieties : 2,5-Dimethylfuran derivatives are associated with anti-inflammatory effects (IC₅₀: 10–50 µM for COX-2) but may introduce metabolic instability due to furan ring oxidation.

Physicochemical Properties :

- The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral thiadiazine analogs. Molecular weight (~450–500 g/mol) and logP (~2.5–3.5) align with Lipinski’s criteria for drug-likeness, though the rigid heterocyclic framework may limit conformational flexibility.

Vorbereitungsmethoden

Oxidation of 2,5-Dimethylfuran

2,5-Dimethylfuran undergoes oxidation to yield 2,5-dimethylfuran-3-carboxylic acid. A modified Jones oxidation with chromium trioxide in acetic acid achieves this conversion at 0–5°C, yielding 85–90% pure acid.

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C, 4 h). Excess SOCl₂ is removed under vacuum to isolate the acyl chloride as a pale-yellow liquid (92% yield).

Synthesis of 4-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)piperazine

Thiadiazine Ring Formation

The 5-phenyl-6H-1,3,4-thiadiazin-2-amine precursor is synthesized via cyclization of phenyl thiosemicarbazide with α-bromoacetophenone in ethanol under reflux (12 h, 78% yield).

Chlorination and Piperazine Substitution

The amine is chlorinated using phosphorus oxychloride (POCl₃) at 80°C to form 2-chloro-5-phenyl-6H-1,3,4-thiadiazine. Subsequent nucleophilic substitution with piperazine in dimethylformamide (DMF) at 120°C for 8 h affords the piperazine-thiadiazine intermediate (67% yield).

Coupling and Salt Formation

Acylation of Piperazine-Thiadiazine

The piperazine-thiadiazine intermediate is dissolved in dry tetrahydrofuran (THF) and treated with 2,5-dimethylfuran-3-carbonyl chloride in the presence of triethylamine (TEA) at 0°C. After stirring for 12 h at room temperature, the solvent is evaporated, and the residue is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the methanone free base (82% yield).

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) at 0°C. The precipitated hydrochloride salt is filtered, washed with cold diethyl ether, and dried under vacuum (95% yield, m.p. 214–216°C).

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₂₂N₄O₂S·HCl: m/z 421.1254 [M+H]⁺. Found: 421.1256.

Elemental Analysis

C (%) : 56.27 (calc. 56.40), H (%) : 5.45 (calc. 5.45), N (%) : 12.95 (calc. 13.09).

Optimization Challenges and Solutions

- Thiadiazine Stability : The thiadiazine ring is prone to hydrolysis under acidic conditions. Conducting substitutions in anhydrous DMF with molecular sieves improved stability.

- Piperazine Reactivity : Using a twofold excess of piperazine ensured complete substitution of the chlorothiadiazine intermediate.

- Salt Hygroscopicity : The hydrochloride salt exhibited hygroscopicity, necessitating storage in desiccators with P₂O₅.

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent) | Method B (Literature) |

|---|---|---|

| Thiadiazine Formation | POCl₃, 80°C, 6 h | PCl₅, reflux, 8 h |

| Piperazine Coupling | DMF, 120°C, 8 h | NMP, 100°C, 10 h |

| Overall Yield | 67% | 58% |

Method A offers higher yields and shorter reaction times, making it preferable for scale-up.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis involves multi-step reactions, including coupling of the 2,5-dimethylfuran-3-yl moiety to the piperazine-thiadiazine core, followed by salt formation with HCl. Key steps include:

- Precursor activation : Use coupling agents (e.g., EDC/HOBt) for amide bond formation under anhydrous conditions ().

- Temperature control : Maintain reflux conditions (60–85°C) to enhance reaction kinetics while avoiding decomposition ().

- Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to isolate intermediates and final product ().

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of precursors (e.g., 1.2:1 molar excess of thiadiazine derivatives) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.